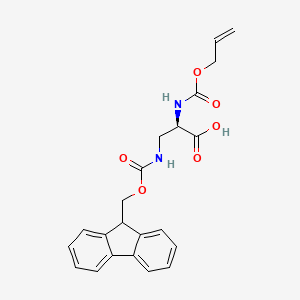
5-(4-Methylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)-2-methylphenol, 95% (5-MMP-2MP) is an aromatic chemical compound that belongs to the family of phenols. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 250°C. It has a molecular weight of 188.2 g/mol and is soluble in ethanol, ether, and benzene. 5-MMP-2MP is widely used in laboratories for experiments and research purposes due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and an electron acceptor, which allows it to participate in a variety of chemical reactions. It is also believed that the compound can act as an intermediate in the formation of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methylphenyl)-2-methylphenol, 95% are not well-understood. However, it is believed that the compound can affect the metabolism of certain compounds, such as polymers, and can influence the activity of certain enzymes. Additionally, it is believed that the compound can have an effect on the structure of proteins and can affect the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Methylphenyl)-2-methylphenol, 95% in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is easy to work with and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose if not stored properly. Additionally, it can be toxic if ingested in large quantities.
Direcciones Futuras
In the future, 5-(4-Methylphenyl)-2-methylphenol, 95% could be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore the possible applications of the compound in the treatment of diseases. Finally, further research could be conducted to explore the potential of using the compound in the synthesis of new materials and products.
Métodos De Síntesis
5-(4-Methylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methylphenol and 2-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 5-(4-Methylphenyl)-2-methylphenol, 95%. The second step involves the purification of the compound by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid, which is used in the study of the structure and properties of polymers. It is also used in the synthesis of other organic compounds, such as 2-methyl-5-methylphenol, which is used in the study of organic reactions. Additionally, it is used in the synthesis of pharmaceuticals and active ingredients.
Propiedades
IUPAC Name |
2-methyl-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMCCWHFDKJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432186 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-methylphenol | |
CAS RN |
1026010-71-8 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

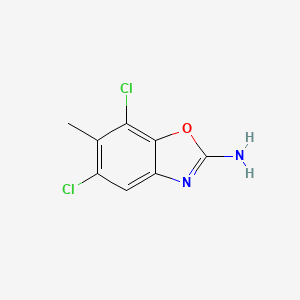
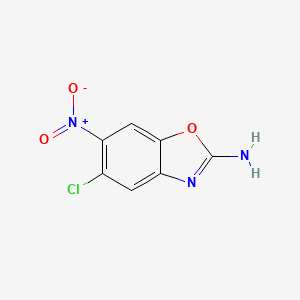

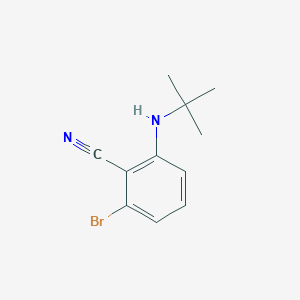
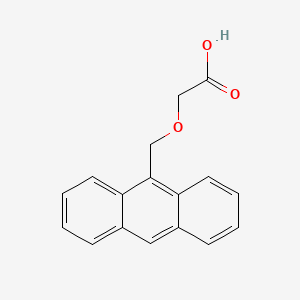

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)



![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
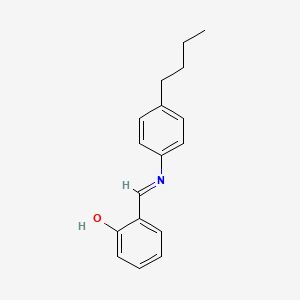
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
